(4-Bromo-3,5-diethoxyphenyl)methanol

Synthetic methodology GSNOR/NK3 inhibitor intermediate DIBAL-H reduction

(4-Bromo-3,5-diethoxyphenyl)methanol (CAS 363166-42-1) is a polyfunctional aromatic alcohol with the formula C₁₁H₁₅BrO₃ and a molecular weight of 275.14 g/mol. It belongs to the class of 4-bromo-3,5-dialkoxybenzyl alcohols and features three reactive handles on a single benzene ring: a C-4 bromine for cross-coupling, two C-3/C-5 ethoxy groups that modulate solubility and electronics, and a benzylic hydroxymethyl group for further functionalization.

Molecular Formula C11H15BrO3
Molecular Weight 275.14 g/mol
CAS No. 363166-42-1
Cat. No. B12070027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3,5-diethoxyphenyl)methanol
CAS363166-42-1
Molecular FormulaC11H15BrO3
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1Br)OCC)CO
InChIInChI=1S/C11H15BrO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3
InChIKeySIMAZWJDCLGAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-3,5-diethoxyphenyl)methanol CAS 363166-42-1 – Strategic Sourcing Guide for a Dual-Functional Aromatic Building Block


(4-Bromo-3,5-diethoxyphenyl)methanol (CAS 363166-42-1) is a polyfunctional aromatic alcohol with the formula C₁₁H₁₅BrO₃ and a molecular weight of 275.14 g/mol . It belongs to the class of 4-bromo-3,5-dialkoxybenzyl alcohols and features three reactive handles on a single benzene ring: a C-4 bromine for cross-coupling, two C-3/C-5 ethoxy groups that modulate solubility and electronics, and a benzylic hydroxymethyl group for further functionalization [1]. The compound is formally catalogued under the IUPAC name Benzenemethanol, 4-bromo-3,5-diethoxy- and serves primarily as a key synthetic intermediate in the preparation of dihydropyridin-2(1H)-one derivatives that act as dual S-nitrosoglutathione reductase (GSNOR) inhibitors and neurokinin-3 (NK3) receptor antagonists [2].

(4-Bromo-3,5-diethoxyphenyl)methanol CAS 363166-42-1 – Why In-Class Analogs Cannot Be Simply Interchanged


Although several 4-bromo-3,5-dialkoxybenzyl alcohol congeners are commercially catalogued, the specific ethoxy-substituted variant at the 3,5-positions imparts a distinct physicochemical profile that materially affects downstream synthetic performance [1]. The ethoxy groups confer a higher calculated logP (≈2.4) relative to the widely available 4-bromo-3,5-dimethoxy analog (logP ≈1.12–1.96), shifting solubility toward less polar organic media . Furthermore, the bromine atom at C-4 is essential for orthogonal cross-coupling reactivity (Suzuki, Heck, Ullmann) that cannot be achieved with the non-brominated (3,5-diethoxyphenyl)methanol . Substituting either the alkoxy chain length or the halogen position alters the steric and electronic environment at the reactive benzylic alcohol, potentially compromising the regioselectivity and yield of subsequent transformations documented in the patent literature for GSNOR/NK3-targeted dihydropyridinone synthesis [1].

(4-Bromo-3,5-diethoxyphenyl)methanol CAS 363166-42-1 – Quantified Differentiation Evidence Against Closest Analogs


Synthetic Yield: 98% DIBAL-H Reduction of Ethyl 4-Bromo-3,5-diethoxybenzoate to the Target Benzyl Alcohol

In the patent WO2012009227A1, (4-bromo-3,5-diethoxyphenyl)methanol was prepared from ethyl 4-bromo-3,5-diethoxybenzoate via diisobutylaluminum hydride (DIBAL-H) reduction in a THF/toluene/water solvent system with ammonium chloride quench, achieving a reported isolated yield of 98% over a 2.0 h reaction time [1]. By contrast, alternative routes to analogous 4-bromo-3,5-dimethoxybenzyl alcohol typically proceed via NaBH₄ reduction of the corresponding benzaldehyde or ester, with reported isolated yields in the range of 75–92% under comparable conditions [2]. The 98% yield represents a 6–23 percentage-point improvement over these alternative substrate-reagent combinations, reducing the need for chromatographic purification and minimizing material loss at scale.

Synthetic methodology GSNOR/NK3 inhibitor intermediate DIBAL-H reduction

Lipophilicity (clogP): Ethoxy Substituents Shift logP by +0.4 to +1.3 Units vs. the 3,5-Dimethoxy Analog

Computed logP for (4-bromo-3,5-diethoxyphenyl)methanol is 2.4, based on the molinspiration-derived prediction reported by MolAid [1]. The 4-bromo-3,5-dimethoxy analog (CAS 61367-62-2) has a computed logP of 1.12 (ChemSrc) to 1.96 (MolBase), yielding a difference of +0.44 to +1.28 logP units . This shift corresponds to an approximately 2.8-fold to 19-fold increase in calculated octanol-water partition coefficient, indicating significantly greater preference for organic phases such as ethyl acetate, dichloromethane, or toluene during extractive workup and chromatographic purification [1]. The non-brominated analog (3,5-diethoxyphenyl)methanol has a reported logP of 1.98, consistent with the incremental contribution of the bromine atom to lipophilicity .

Physicochemical profiling Lipophilicity Solubility engineering

Boiling Point Elevation: +23.9 °C Higher vs. 3,5-Dimethoxy Analog, Indicating Stronger Intermolecular Interactions

The predicted boiling point of (4-bromo-3,5-diethoxyphenyl)methanol is 372.0±37.0 °C at 760 mmHg [1]. The 4-bromo-3,5-dimethoxy analog (CAS 61367-62-2) has a predicted boiling point of 348.1±37.0 °C at 760 mmHg . The 23.9 °C elevation is attributable to the higher molecular weight (275.14 vs. 247.09 g/mol) and the greater van der Waals surface area contributed by the ethoxy (vs. methoxy) substituents. For comparison, the non-brominated (3,5-diethoxyphenyl)methanol boils at 326.6±27.0 °C, confirming that the bromine atom contributes approximately 45.4 °C to the boiling point . These differences are relevant for vacuum distillation purification strategies and for assessing thermal stability during high-temperature coupling reactions.

Thermophysical properties Distillation Purification

Ethoxy-Substituent Solubility Advantage in Oligo(phenylenevinylene) Synthesis: A Class-Level Inference

Although no head-to-head solubility study directly compares (4-bromo-3,5-diethoxyphenyl)methanol to its dimethoxy analog, the class-level evidence from oligo(phenylenevinylene) (OPV) chemistry is instructive. Dudek et al. (J. Am. Chem. Soc., 2001) demonstrated that ethoxy substituents on phenyl rings significantly improve the solubility of OPV oligomers, enabling the synthesis of longer oligomeric chains that could not be obtained with unsubstituted or methoxy-substituted monomers [1]. The increased alkyl chain length of ethoxy vs. methoxy groups disrupts crystal packing and enhances solvation by organic solvents—a principle that extends to the monomeric building block (4-bromo-3,5-diethoxyphenyl)methanol itself, as reflected in its lower predicted density (1.372 g/cm³) compared to the dimethoxy analog (1.475 g/cm³) . This density difference of 0.103 g/cm³ is consistent with less efficient crystal packing and, by inference, greater solubility in organic media.

Molecular wire synthesis OPV solubility Ethoxy solubilizing groups

Patent-Documented Role as a Gatekeeper Intermediate in Dual GSNOR/NK3 Inhibitor Synthesis

Patent WO2012009227A1 (assigned to N30 Pharmaceuticals, Inc.) explicitly employs (4-bromo-3,5-diethoxyphenyl)methanol as a key intermediate in the construction of dihydropyridin-2(1H)-one scaffolds that function as dual S-nitrosoglutathione reductase (GSNOR) inhibitors and neurokinin-3 (NK3) receptor antagonists [1]. The 4-bromo substituent serves as a synthetic handle for subsequent cross-coupling to introduce aryl or heteroaryl groups at the C-4 position of the phenyl ring, while the ethoxy groups at C-3 and C-5 modulate the electronic properties of the aromatic system and influence the pharmacokinetic profile of the final drug candidates [1]. The 3,5-diethoxy-4-bromo substitution pattern is not arbitrary: it was specifically selected in the patent's synthetic scheme over other alkoxy-halogen combinations to optimize the solubility and reactivity profile of the advanced intermediates [2]. No equivalent patent documentation exists for the 4-bromo-3,5-dimethoxy or 3,5-diethoxy (non-brominated) analogs in the context of this specific dual-mechanism pharmacophore.

GSNOR inhibition NK3 receptor antagonism Dihydropyridinone pharmacophore

(4-Bromo-3,5-diethoxyphenyl)methanol CAS 363166-42-1 – Optimal Procurement and Deployment Scenarios


GSNOR/NK3 Dual Inhibitor Medicinal Chemistry Campaigns

Organizations pursuing S-nitrosoglutathione reductase (GSNOR) inhibition or neurokinin-3 (NK3) receptor antagonism as therapeutic strategies should prioritize this compound as the gateway intermediate for constructing dihydropyridin-2(1H)-one scaffolds. The 4-bromo substituent enables late-stage diversification via Suzuki, Heck, or Ullmann coupling, while the 3,5-diethoxy pattern matches the substitution defined in patent WO2012009227A1. The 98% documented yield from the commercially available ethyl ester precursor minimizes the cost of entry, and the cLogP of 2.4 supports organic-phase reaction conditions typical for palladium-catalyzed cross-couplings [1].

Synthesis of Ethoxy-Solubilized Oligo(phenylenevinylene) Molecular Wires

Research groups fabricating self-assembled monolayers on gold electrodes or constructing conjugated molecular wires should evaluate this compound as a monomeric building block. The ethoxy substituents improve oligomer solubility relative to methoxy analogs, as demonstrated by Dudek et al. (JACS 2001) for ferrocene-terminated OPV systems [1]. The bromine atom provides a synthetic handle for iterative cross-coupling (e.g., Heck or Horner-Wadsworth-Emmons) to extend the conjugated π-system, while the benzylic alcohol can be oxidized to the aldehyde (CAS 363166-11-4) for subsequent olefination steps [2].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

This compound offers an attractive fragment-like profile for inclusion in diverse screening libraries. With a molecular weight of 275.14 g/mol (below the 300 Da fragment cutoff), 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds, it falls within Rule-of-Three compliant space [1]. The cLogP of 2.4 provides adequate lipophilicity for biochemical assay compatibility, while the three orthogonal reactive handles (C-Br, C-CH₂OH, and OEt groups) enable systematic SAR exploration through parallel chemistry. Its higher lipophilicity compared to the 3,5-dimethoxy analog (+0.44 to +1.28 logP units) may be advantageous for targets with hydrophobic binding pockets [2].

Precursor for 4-Bromo-3,5-diethoxybenzaldehyde in Multi-Step Synthesis

For researchers requiring 4-bromo-3,5-diethoxybenzaldehyde (CAS 363166-11-4) but preferring to control the oxidation step in-house, the benzyl alcohol serves as the immediate precursor. Oxidation with MnO₂ has been documented for this substrate class, and the 98%-yield reduction route from the ethyl ester means that the alcohol can be stockpiled and oxidized on demand, potentially offering better shelf-life stability than the corresponding aldehyde [1]. The density difference (1.372 vs. 1.475 g/cm³ for the dimethoxy analog) also suggests easier handling of concentrated solutions for flow chemistry applications [2].

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